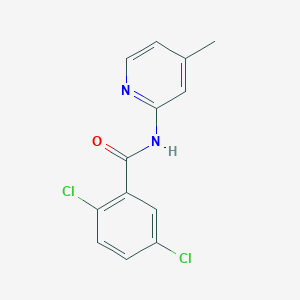![molecular formula C19H23BrFNO3 B239701 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine, also known as BFBM, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BFBM is a selective agonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. In
Mecanismo De Acción
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine binds selectively to the 5-HT2B receptor and activates it, leading to various downstream signaling pathways. The activation of the 5-HT2B receptor by N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine leads to the activation of phospholipase C, which in turn leads to the release of inositol triphosphate and diacylglycerol. These second messengers activate various downstream signaling pathways, including the activation of protein kinase C and the release of calcium from intracellular stores.
Biochemical and Physiological Effects
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has various biochemical and physiological effects, including the activation of the 5-HT2B receptor and the downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been shown to increase the contractility of cardiac muscle cells and smooth muscle cells. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been shown to induce platelet aggregation and increase the release of serotonin from platelets. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been shown to have an effect on the central nervous system, although the exact mechanism of this effect is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has several advantages for lab experiments, including its selectivity for the 5-HT2B receptor and its ability to activate downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one limitation of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine is that it has not been extensively studied in vivo, which limits its potential applications in various fields.
Direcciones Futuras
There are several future directions for the study of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine, including its potential applications in drug design and the study of the serotonin receptor and its subtypes. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine could be used as a starting point for the development of new drugs that target the 5-HT2B receptor and its downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine could also be used in the study of the role of the serotonin receptor and its subtypes in various physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. Additionally, further studies are needed to fully understand the effects of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine on the central nervous system and its potential applications in this field.
Métodos De Síntesis
The synthesis of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine involves several steps, including the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-fluorobenzyl bromide, followed by the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. The resulting amine is then reacted with 3-bromo-4-hydroxybenzyl alcohol and 3-methoxy-1-propanamine to yield N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine.
Aplicaciones Científicas De Investigación
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been used in various scientific research studies, including studies on the serotonin receptor and its subtypes. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been shown to be a selective agonist of the 5-HT2B receptor, which is involved in various physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been used in studies on drug-receptor interactions and drug design.
Propiedades
Nombre del producto |
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine |
|---|---|
Fórmula molecular |
C19H23BrFNO3 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C19H23BrFNO3/c1-23-9-3-8-22-12-15-10-17(20)19(18(11-15)24-2)25-13-14-4-6-16(21)7-5-14/h4-7,10-11,22H,3,8-9,12-13H2,1-2H3 |
Clave InChI |
HZOOZPUDYCPOBH-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
SMILES canónico |
COCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)

![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)